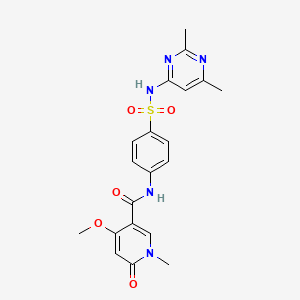

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S/c1-12-9-18(22-13(2)21-12)24-31(28,29)15-7-5-14(6-8-15)23-20(27)16-11-25(3)19(26)10-17(16)30-4/h5-11H,1-4H3,(H,23,27)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYXGFKKCKONIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN(C(=O)C=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.44 g/mol. The structure features a pyrimidine moiety, a sulfamoyl group, and a dihydropyridine ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl groups demonstrate significant antimicrobial activity . The presence of the 2,6-dimethylpyrimidinyl moiety enhances this effect by potentially increasing the compound's affinity for bacterial enzymes.

- Case Study : A study evaluating various sulfamoyl derivatives found that compounds similar to the target molecule exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values below 50 µM .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease.

- Research Findings : In a study assessing enzyme inhibitory activity, derivatives with similar structural features demonstrated strong inhibition of AChE, suggesting potential applications in treating neurological disorders .

Anticancer Properties

The dihydropyridine core is associated with anticancer activity . Preliminary studies indicate that modifications to this core can lead to enhanced cytotoxic effects against various cancer cell lines.

- Case Study : Research on thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 27.6 µM to 43 µM for structurally related compounds .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Key Enzymes : The sulfamoyl group may interact with active sites of enzymes, disrupting their function.

- Cell Cycle Arrest : Dihydropyridine derivatives have been implicated in inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells.

Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate to strong against bacteria | |

| Enzyme Inhibition | Strong AChE inhibition | |

| Anticancer | Cytotoxicity against MDA-MB-231 |

Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Similar sulfamoyl derivatives | Moderate | Effective against Salmonella typhi |

| Dihydropyridine variants | High | Induced apoptosis in cancer cells |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| 1 | SO₂Cl₂, DMF, 80°C | 60-75% | 85-90% |

| 2 | EDC/HOBt, RT, 24h | 50-65% | 90-95% |

Basic: What analytical techniques are most effective for structural characterization?

Methodological Answer:

A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- NMR Spectroscopy:

- ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.34 ppm, aromatic protons at δ 7.06–8.37 ppm) .

- ¹³C NMR confirms carbonyl (δ 167–170 ppm) and quaternary carbon assignments .

- IR Spectroscopy: Detects key functional groups (amide C=O at ~1665 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 558 [M⁺] for analogs) .

Basic: How can researchers assess the compound's pharmacological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases, proteases) with fluorogenic substrates. Measure IC₅₀ values via dose-response curves .

- Cell-Based Assays: Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) for biological targets .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Modify substituents systematically and evaluate pharmacological outcomes:

- Pyrimidine Ring: 2,6-Dimethyl groups enhance target selectivity by reducing steric hindrance .

- Methoxy Group: Position 4-methoxy improves metabolic stability but may reduce solubility .

- Sulfamoyl Linker: Replace with sulfonamide or urea to assess impact on binding kinetics .

Q. Table 2: SAR Trends in Dihydropyridine Analogs

| Substituent Modification | Bioactivity Impact | Reference |

|---|---|---|

| 2,6-Dimethylpyrimidine | ↑ Selectivity | |

| 4-Methoxy → 4-Hydroxy | ↓ Metabolic stability |

Advanced: What computational strategies predict target binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB) of target proteins. Validate poses with MD simulations (e.g., GROMACS) .

- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with pyrimidine N-atoms) .

Advanced: How to resolve contradictions in pharmacokinetic data across studies?

Methodological Answer:

- Source Analysis: Compare experimental conditions (e.g., pH, plasma protein content) that alter solubility or protein binding .

- Replicate Studies: Standardize protocols (e.g., Caco-2 permeability assays) to minimize variability .

Advanced: What formulation strategies address poor aqueous solubility?

Methodological Answer:

- Co-Solvents: Use PEG 400 or cyclodextrins to enhance solubility (test via shake-flask method) .

- Nanoformulation: Prepare liposomal or polymeric nanoparticles (characterize via DLS and TEM) .

Advanced: How to design combination therapies for synergistic effects?

Methodological Answer:

- Mechanistic Pairing: Combine with inhibitors of complementary pathways (e.g., kinase + protease inhibitors) .

- Checkboard Assays: Calculate fractional inhibitory concentration (FIC) indices to quantify synergy .

Advanced: What methods evaluate long-term stability under varying storage conditions?

Methodological Answer:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- HPLC Monitoring: Track degradation products (e.g., hydrolyzed carboxamide) over 6–12 months .

Advanced: How to assess off-target effects in complex biological systems?

Methodological Answer:

- Proteome Profiling: Use affinity pulldown with immobilized compound + LC-MS/MS to identify interacting proteins .

- Crispr-Cas9 Screens: Knock out putative targets and assess phenotypic rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.